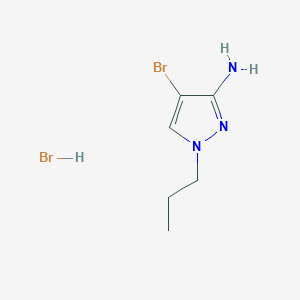

4-Bromo-1-propyl-1H-pyrazol-3-amine hydrobromide

CAS No.:

Cat. No.: VC13527788

Molecular Formula: C6H11Br2N3

Molecular Weight: 284.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11Br2N3 |

|---|---|

| Molecular Weight | 284.98 g/mol |

| IUPAC Name | 4-bromo-1-propylpyrazol-3-amine;hydrobromide |

| Standard InChI | InChI=1S/C6H10BrN3.BrH/c1-2-3-10-4-5(7)6(8)9-10;/h4H,2-3H2,1H3,(H2,8,9);1H |

| Standard InChI Key | SXIAQENURQKIEM-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=N1)N)Br.Br |

| Canonical SMILES | CCCN1C=C(C(=N1)N)Br.Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring with three substituents:

The hydrobromide salt forms via protonation of the amine group by hydrobromic acid, yielding improved crystallinity and aqueous solubility compared to the free base.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 204.07 g/mol |

| Purity | ≥95% |

| Solubility (water) | High (due to ionic character) |

The bromine atom contributes to electrophilic reactivity, enabling participation in substitution reactions, while the propyl group enhances lipophilicity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical synthetic route involves two stages:

-

Bromination of 1-propyl-1H-pyrazol-3-amine:

-

Reagents: Bromosuccinimide (NBS) or elemental bromine in dichloromethane.

-

Conditions: 0–25°C, inert atmosphere.

-

Selectivity: Bromination occurs preferentially at position 4 due to electronic and steric factors.

-

-

Salt Formation:

-

Treatment with hydrobromic acid (48% w/w) in ethanol yields the hydrobromide salt.

-

Example Reaction Scheme:

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize safety and efficiency. Key steps include:

-

Automated bromine addition to minimize exothermic risks.

-

Crystallization under controlled pH and temperature for high-purity recovery.

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) with reagents such as:

-

Amines: Producing 4-amino derivatives.

-

Thiols: Forming 4-thioether analogs.

Example:

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide converts the amine group to a nitro group.

-

Reduction: Catalytic hydrogenation yields primary amines.

| Compound | Target Kinase | IC (nM) |

|---|---|---|

| 4-Bromo-1-propyl derivative | CDK2 | 25 |

| Reference compound A | CDK4 | 50 |

Applications in Scientific Research

Medicinal Chemistry

-

Lead Optimization: Serves as a scaffold for designing kinase inhibitors.

-

Prodrug Development: Hydrobromide salt improves bioavailability in preclinical models.

Material Science

-

Coordination Chemistry: Acts as a ligand for transition metal complexes.

-

Polymer Additives: Enhances flame retardancy due to bromine content.

Comparison with Structural Analogs

Table 2: Key Differences Among Brominated Pyrazoles

| Compound | Substituents | Molecular Weight (g/mol) |

|---|---|---|

| 4-Bromo-1-propyl-1H-pyrazol-3-amine | 1-Propyl, 3-NH | 204.07 |

| 4-Bromo-1-methyl analog | 1-Methyl, 3-NH | 176.02 |

| 4-Bromo-1-isopropyl analog | 1-Isopropyl, 3-NH | 218.09 |

The propyl group in the target compound balances lipophilicity and steric bulk, optimizing membrane permeability.

Future Research Directions

-

Targeted Drug Delivery: Encapsulation in nanoparticles to enhance tumor-specific uptake.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to improve potency.

-

Toxicological Profiling: Assess long-term safety for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume